2-bromo-4-fluoro-N,N-dimethylaniline

Vue d'ensemble

Description

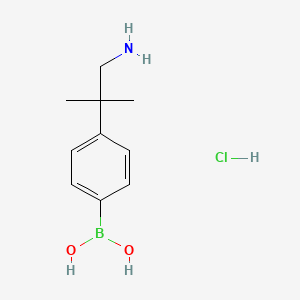

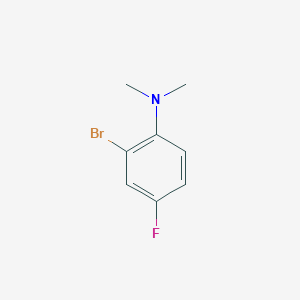

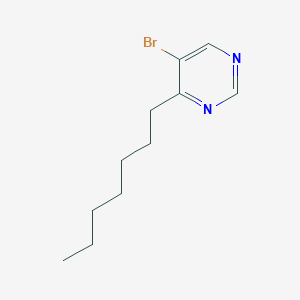

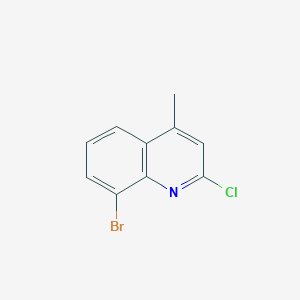

“2-bromo-4-fluoro-N,N-dimethylaniline” is a chemical compound. It is a derivative of aniline, which has been substituted with bromine and fluorine atoms and dimethylated at the nitrogen atom .

Molecular Structure Analysis

The molecular formula of “2-bromo-4-fluoro-N,N-dimethylaniline” is C8H9BrFN . It consists of a benzene ring with bromine and fluorine substituents at the 2nd and 4th positions, respectively, and a dimethylamine group attached to the nitrogen .Applications De Recherche Scientifique

Pharmaceutical Research

2-bromo-4-fluoro-N,N-dimethylaniline is utilized in pharmaceutical research as an intermediate in the synthesis of more complex compounds. Its bromine and fluorine atoms make it a versatile candidate for substitution reactions, which are pivotal in creating a variety of pharmacologically active molecules. For instance, it can be used to synthesize potential drug candidates with anti-inflammatory or analgesic properties .

Agricultural Chemistry

In the field of agricultural chemistry, this compound finds application in the development of new pesticides and herbicides. The presence of halogen atoms in its structure allows for the formation of compounds that can disrupt the life cycle of pests and weeds, thereby protecting crops and improving yield .

Materials Science

2-bromo-4-fluoro-N,N-dimethylaniline serves as a building block in the creation of novel materials. It can be incorporated into polymers to impart specific characteristics such as resistance to degradation or conductivity. Researchers also explore its use in the synthesis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .

Environmental Science

This compound is significant in environmental science research, particularly in the study of organic pollutants. Its structural analogs are often examined for their environmental fate, bioaccumulation, and potential toxicity. Understanding its behavior in the environment aids in assessing the risks associated with similar organic compounds .

Analytical Chemistry

In analytical chemistry, 2-bromo-4-fluoro-N,N-dimethylaniline is used as a standard or reagent in various analytical techniques. It can help in the quantification of other substances or serve as an internal standard in chromatography to ensure the accuracy and precision of the analysis .

Biochemistry

The compound’s role in biochemistry includes its use as a precursor in the synthesis of fluorescent probes or markers. These markers are crucial in visualizing and tracking biological molecules in live cells or tissues, providing insights into cellular processes and molecular interactions .

Organic Synthesis

In organic synthesis, 2-bromo-4-fluoro-N,N-dimethylaniline is employed in multistep synthesis routes to produce complex organic molecules. Its reactivity allows for selective transformations, making it a valuable tool in constructing molecular architectures with precise functional groups .

Pharmacology

Pharmacological studies utilize this compound to investigate its potential therapeutic effects. It may be involved in the development of new drugs that target specific receptors or enzymes within the body, contributing to the treatment of various diseases .

Safety And Hazards

“2-bromo-4-fluoro-N,N-dimethylaniline” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Propriétés

IUPAC Name |

2-bromo-4-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXWMTFSGVQASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654203 | |

| Record name | 2-Bromo-4-fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-4-fluoro-N,N-dimethylaniline | |

CAS RN |

887268-19-1 | |

| Record name | 2-Bromo-4-fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439219.png)

![5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B1439225.png)

![2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B1439226.png)

![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1439232.png)

![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride](/img/structure/B1439233.png)